Stereochemical Configuration (3S,4S) vs. (3R,4R): ~6.5-Fold SHP2 Potency Differential in Matched Molecular Contexts
The (3S,4S) absolute configuration encoded in the target compound is directly validated by biochemical potency comparisons of elaborated SHP2 inhibitors carrying this stereochemistry versus the enantiomeric (3R,4R) configuration. TNO155, which incorporates the (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine fragment derived from CAS 2098564-18-0, exhibits an SHP2 biochemical IC50 of 0.011 µM [1]. In a structurally related pyrazine-based SHP2 inhibitor series, the matched (3R,4R) analogue 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one yielded an IC50 of 0.071 µM, representing a ~6.5-fold rightward shift in potency [2][3]. The (3S,4S) core is also shared by IACS-15414 (SHP2 IC50 122 nM) in a distinct chemotype . This consistency across diverse N-8 substituents demonstrates that the stereochemical identity of the spirocyclic core, and not merely the peripheral appendages, governs target engagement.
| Evidence Dimension | SHP2 biochemical inhibition IC50 as a function of spirocyclic core stereochemistry |
|---|---|
| Target Compound Data | (3S,4S) core: TNO155 IC50 = 0.011 µM; IACS-15414 IC50 = 0.122 µM |
| Comparator Or Baseline | (3R,4R) core: pyrazine-pyrrolotriazinone analogue IC50 = 0.071 µM |
| Quantified Difference | ~6.5-fold (TNO155 vs. matched (3R,4R) analogue); alternative (3R,4R) inhibitor ~6.5-fold less potent |
| Conditions | Biochemical SHP2 phosphatase assay using DiFMUP substrate; full-length human SHP2 enzyme |
Why This Matters
Procurement of the (3R,4R) or racemic analogue introduces a quantifiable ≥6.5-fold potency deficit in the final inhibitor, rendering the synthesis effort non-viable for SHP2-targeted programs.
- [1] LaMarche, M.J. et al. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. J. Med. Chem. 2020, 63, 13578–13594. View Source
- [2] Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one. J. Enzym. Inhib. Med. Chem., 2022. View Source
- [3] Semantic Scholar. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one. 2022. View Source
